molecular formula C17H18N2O4 B7003668 N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-1-methyl-6-oxopyridine-3-carboxamide

N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-1-methyl-6-oxopyridine-3-carboxamide

Cat. No.: B7003668
M. Wt: 314.34 g/mol
InChI Key: YJYJMGLOENBDTK-UHFFFAOYSA-N
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Description

N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-1-methyl-6-oxopyridine-3-carboxamide is a complex organic compound that features a chromene ring fused with a pyridine ring

Properties

IUPAC Name

N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-1-methyl-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-19-9-13(6-7-15(19)21)16(22)18-17(10-20)8-12-4-2-3-5-14(12)23-11-17/h2-7,9,20H,8,10-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYJMGLOENBDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C(=O)NC2(CC3=CC=CC=C3OC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-1-methyl-6-oxopyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene ring through a cyclization reaction of a suitable precursor. The pyridine ring is then constructed through a series of condensation reactions, and the final product is obtained by coupling the chromene and pyridine intermediates under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-1-methyl-6-oxopyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-1-methyl-6-oxopyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.

    Industry: Utilized in the development of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-1-methyl-6-oxopyridine-3-carboxamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The chromene and pyridine rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-[3-(hydroxymethyl)-2,4-dihydrochromen-3-yl]-1-methyl-6-oxopyridine-3-carboxamide: shares structural similarities with other chromene and pyridine derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of the chromene and pyridine rings, along with the hydroxymethyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

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